

6-Iodochroman-4-ol: A Technical Overview of a Novel Chromanol Derivative

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 6-Iodochroman-4-ol

Cat. No.: B2926598

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on **6-Iodochroman-4-ol** is limited. This guide provides a comprehensive overview based on available information for its precursor and related analogs, supplemented with predictive insights and detailed hypothetical protocols to facilitate future research.

Introduction

Chroman-4-ols are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry due to their wide range of biological activities. The introduction of a halogen atom, such as iodine, into the chroman backbone can significantly modulate the compound's physicochemical properties and biological efficacy. This technical guide focuses on **6-Iodochroman-4-ol**, a derivative with potential for further investigation in drug discovery and development.

Chemical Properties

While specific experimental data for **6-Iodochroman-4-ol** is not readily available in the reviewed literature, its properties can be inferred from its precursor, 6-Iodochroman-4-one, and the general characteristics of chromanol derivatives.

Properties of 6-Iodochroman-4-one (Precursor)

The direct precursor to **6-Iodochroman-4-ol** is 6-Iodochroman-4-one. Key data for this compound is summarized in the table below.

Property	Value	Reference
CAS Number	101714-35-6	[1]
Molecular Formula	C ₉ H ₇ IO ₂	[1]
Molecular Weight	274.057 g/mol	[1]
Purity	Typically ≥98%	[1]
InChI Key	SDUOLEARZNVAN-UHFFFAOYSA-N	[1]

Predicted Properties of 6-Iodochroman-4-ol

The following table summarizes the predicted and known properties of **6-Iodochroman-4-ol**. It is important to note that the physical properties are yet to be experimentally determined and reported.

Property	Value
Molecular Formula	C ₉ H ₉ IO ₂
Molecular Weight	276.07 g/mol
Appearance	Not available (likely a solid)
Melting Point	Not available
Boiling Point	Not available
Solubility	Not available (expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane)
NMR Data (¹ H, ¹³ C)	Not available
Mass Spectrometry Data	Not available

Experimental Protocols

A detailed experimental protocol for the synthesis and characterization of **6-Iodochroman-4-ol** is not currently published. However, based on standard organic chemistry procedures for the reduction of chromanones, a reliable synthetic method can be proposed.

Synthesis of 6-Iodochroman-4-ol from 6-Iodochroman-4-one

Principle: The synthesis involves the reduction of the ketone functional group in 6-Iodochroman-4-one to a secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH_4).

Materials:

- 6-Iodochroman-4-one
- Methanol (MeOH), anhydrous
- Sodium borohydride (NaBH_4)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexane for chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 6-Iodochroman-4-one (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to $0\text{ }^\circ\text{C}$ in an ice bath.

- **Reduction:** To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- **Reaction Monitoring:** Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
- **Extraction:** Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
- **Drying and Filtration:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **6-Iodochroman-4-ol** by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
- **Characterization:** Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities

While no specific biological studies on **6-Iodochroman-4-ol** have been reported, the broader class of chroman-4-ols and related chromanones have shown promising activities in several therapeutic areas.

- **Sirtuin Inhibition:** Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer. Studies have shown that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman ring are favorable for SIRT2 inhibition. The presence of an iodine atom at the 6-position of **6-Iodochroman-4-ol** suggests it could be a potent and selective SIRT2 inhibitor.
- **Antimicrobial Activity:** Chroman-4-one and their derivatives have been evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The specific

contribution of an iodo-substituent at the 6-position to the antimicrobial spectrum and potency of the chromanol scaffold warrants further investigation.

Visualizations

Synthetic Workflow and Biological Evaluation Cascade

The following diagram illustrates a logical workflow for the synthesis of **6-Iodochroman-4-ol** and a subsequent cascade for its preliminary biological evaluation.

Caption: Synthetic workflow and potential biological screening cascade for **6-Iodochroman-4-ol**.

Conclusion

6-Iodochroman-4-ol represents an intriguing, yet underexplored, molecule within the pharmacologically relevant chromanol class. Based on the known activities of related compounds, it holds potential as a scaffold for the development of novel therapeutics, particularly as a SIRT2 inhibitor or an antimicrobial agent. The provided hypothetical synthesis protocol and evaluation workflow offer a clear path for researchers to begin investigating the chemical and biological properties of this compound. Further experimental studies are essential to fully elucidate its characteristics and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- To cite this document: BenchChem. [6-Iodochroman-4-ol: A Technical Overview of a Novel Chromanol Derivative]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2926598#6-iodochroman-4-ol-chemical-properties\]](https://www.benchchem.com/product/b2926598#6-iodochroman-4-ol-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com